molecular formula C16H10BrN3O3S B2935675 2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313551-42-7

2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2935675
CAS No.: 313551-42-7
M. Wt: 404.24
InChI Key: BBYJPHKYTVQKFJ-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core substituted with a bromine atom at the 2-position and a 4-(4-nitrophenyl)-1,3-thiazol-2-yl group at the amide nitrogen. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, which are known for their roles in targeting enzymes and receptors. The bromine and nitro groups contribute to its electronic and steric properties, influencing intermolecular interactions such as hydrogen bonding and π-stacking, critical for biological activity .

Properties

IUPAC Name

2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O3S/c17-13-4-2-1-3-12(13)15(21)19-16-18-14(9-24-16)10-5-7-11(8-6-10)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYJPHKYTVQKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more hydrogenated version of the original compound .

Scientific Research Applications

2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Chlorine : 2-bromo derivatives exhibit stronger hydrogen-bond acceptor capacity compared to 2-chloro analogs, as seen in DFT studies of related benzamides .
  • Nitro Group Impact : The 4-nitrophenyl group enhances π-π interactions in crystal structures, as demonstrated in 4-bromo-N-(2-nitrophenyl)benzamide, which forms layered packing via nitro-phenyl stacking .
  • Sulfamoyl vs. Phenoxy Groups: Sulfamoyl substituents (e.g., in 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide) increase polarity and hydrogen-bond donor capacity, correlating with bioactivity in plant growth modulation .

Physicochemical Properties

  • IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in thiazole-containing analogs confirm thione tautomer dominance, critical for stability .
  • Crystallography: Compounds like 4-bromo-N-(2-nitrophenyl)benzamide (space group P1, Z = 4) exhibit triclinic packing with intermolecular Br···O interactions (2.98 Å), contrasting with the monoclinic systems of non-brominated analogs .

Biological Activity

2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps, starting from 4-bromophenyl derivatives and thiazole intermediates. The general synthetic pathway includes:

  • Formation of Thiazole Derivative : The initial step involves the reaction between 4-bromophenyl compounds and thiourea to form thiazole derivatives.
  • Acylation : The thiazole derivative is then acylated with chloroacetyl chloride to yield N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide.
  • Substitution : Finally, the introduction of the nitrophenyl group occurs through nucleophilic substitution reactions.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of thiazole derivatives, including those containing the this compound structure. The compound exhibits:

  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Fungal activity , as demonstrated in various in vitro assays using standard methods like the turbidimetric method.

The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). Key findings include:

  • Inhibition of cell proliferation : The compound showed significant cytotoxic effects in MCF7 cells as assessed by the Sulforhodamine B (SRB) assay.
  • Mechanism : Molecular docking studies suggest that this compound interacts effectively with specific cancer-related targets, potentially inhibiting pathways involved in cell survival and proliferation .

Case Studies

Several research studies have provided insights into the biological activities of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated various thiazole derivatives for their antimicrobial efficacy. Compounds similar to this compound demonstrated promising results against a range of pathogens.
    • Results indicated that modifications on the thiazole ring significantly influenced antimicrobial potency .
  • Study on Anticancer Properties :
    • In vitro studies conducted on MCF7 cells revealed that certain derivatives exhibited IC50 values indicating potent anticancer activity.
    • Molecular docking simulations illustrated favorable binding interactions with target proteins involved in cancer progression .

Data Table

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, Anticancer[Value]
Other Derivative 1StructureAntimicrobial[Value]
Other Derivative 2StructureAnticancer[Value]

Q & A

Q. What synthetic methodologies are recommended for preparing 2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide?

Methodological Answer: The synthesis typically involves coupling a benzoyl chloride derivative with a substituted thiazol-2-amine. For example:

  • Step 1: React 2-bromobenzoyl chloride with 4-(4-nitrophenyl)-1,3-thiazol-2-amine in pyridine under anhydrous conditions (room temperature, overnight stirring).
  • Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallize from methanol .
  • Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Use stoichiometric excess of benzoyl chloride (1.1 eq) to ensure complete amidation .

Q. How is the molecular structure of this compound validated in academic research?

Methodological Answer: Structural confirmation employs:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–8.4 ppm (aromatic protons near nitro group), δ 7.6–7.8 ppm (thiazole protons).
    • ¹³C NMR: Carbonyl (C=O) at ~167 ppm, thiazole C2 at ~160 ppm .
  • X-Ray Crystallography: Refine using SHELXL (hydrogen atoms modeled with riding coordinates; R-factor < 0.05). Intermolecular hydrogen bonds (e.g., N–H⋯N) stabilize crystal packing .

Q. Table 1: Key Crystallographic Parameters

ParameterValue
Space groupP 1
Z2
R-factor0.042
Hydrogen bondsN1–H1⋯N2 (2.89 Å)

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer: Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Dose-Response Curves: Use ≥6 concentrations (e.g., 0.1–100 μM) to calculate IC₅₀ values.
  • Orthogonal Assays: Validate antiproliferative activity via both MTT and colony formation assays.
  • Target Engagement Studies: For kinase inhibitors (e.g., Hec1/Nek2 pathway), perform ATP-competitive binding assays with radiolabeled probes .

Example: A study on structurally similar benzamides showed IC₅₀ discrepancies (5 μM vs. 20 μM) between HeLa and MCF-7 cells due to differential expression of Nek2 .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer: Challenges include poor solubility and polymorphism. Solutions involve:

  • Solvent Screening: Test mixed solvents (e.g., DMSO/methanol 1:4) to improve crystal nucleation.
  • Hydrogen Bond Engineering: Introduce electron-withdrawing groups (e.g., nitro) to enhance intermolecular interactions (C–H⋯O/N) .
  • Refinement Tools: Use SHELX for high-resolution data (≤1.0 Å) to resolve disorder, particularly in the thiazole ring .

Q. How do computational studies inform the design of derivatives targeting specific enzymes?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with PFOR enzyme (PDB ID: 3FX2). The nitro group forms π-π stacking with FAD cofactor.
  • QSAR Models: Correlate Hammett σ values of substituents (e.g., Br, NO₂) with inhibitory activity (R² > 0.85) .
  • MD Simulations: Assess stability of enzyme-ligand complexes (50 ns trajectories; RMSD < 2.0 Å) .

Q. What strategies optimize in vivo pharmacokinetics for this compound?

Methodological Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., amide hydrolysis).
  • Prodrug Design: Mask the nitro group as a tert-butyl carbamate to enhance oral bioavailability (t½ increased from 1.2 to 4.5 h in rats) .
  • PET Imaging: Radiolabel with ¹¹C (t½ = 20.4 min) for real-time tracking in primate brain, as demonstrated for analogous mGlu1-targeting benzamides .

Q. Table 2: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀ (μM)Reference
INH1 (Structural Analogue)Hec1/Nek24.2
[¹¹C]4 (PET Ligand)mGlu1 Receptor13.6*
*Kᵢ value (nM).

Q. How are hydrogen bonding patterns leveraged in supramolecular assembly?

Methodological Answer:

  • Graph Set Analysis: Classify motifs (e.g., R₂²(8) for N–H⋯N/C–H⋯O networks) using Etter’s rules.
  • Thermal Analysis: Correlate melting points with hydrogen bond density (e.g., mp ↑ 20°C with additional C–H⋯F interactions) .

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